4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
CAS No.: 59443-80-0
Cat. No.: VC7846322
Molecular Formula: C25H23NO2
Molecular Weight: 369.5
* For research use only. Not for human or veterinary use.
![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate - 59443-80-0](/images/structure/VC7846322.png)
Specification
CAS No. | 59443-80-0 |
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Molecular Formula | C25H23NO2 |
Molecular Weight | 369.5 |
IUPAC Name | [4-(4-cyanophenyl)phenyl] 4-pentylbenzoate |
Standard InChI | InChI=1S/C25H23NO2/c1-2-3-4-5-19-6-12-23(13-7-19)25(27)28-24-16-14-22(15-17-24)21-10-8-20(18-26)9-11-21/h6-17H,2-5H2,1H3 |
Standard InChI Key | IJKLNWDDXMHCFX-UHFFFAOYSA-N |
SMILES | CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is [4-(4-cyanophenyl)phenyl] 4-pentylbenzoate, reflecting its three primary structural components:
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A central biphenyl group (two benzene rings connected by a single bond)
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A cyano (-CN) substituent at the para position of the distal benzene ring
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A pentylbenzoate ester group attached to the proximal benzene ring .
Common synonyms include 4-Cyanobiphenyl-4'-pentylbenzoate, 4'-Cyano-4-biphenylyl 4-n-pentylbenzoate, and Benzoic acid, 4-pentyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester . The CAS Registry Number 59443-80-0 serves as its universal identifier across chemical databases .
Molecular Architecture
The compound's structure features distinct regions of polarity and hydrophobicity:
Key structural parameters
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 369.46 g/mol | |
SMILES notation | CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
InChIKey | IJKLNWDDXMHCFX-UHFFFAOYSA-N |
The biphenyl moiety creates a rigid planar structure, while the pentyl chain introduces conformational flexibility. The electron-withdrawing cyano group and electron-donating benzoate ester create a push-pull electronic system that influences the compound's optical and electronic properties .
Physicochemical Properties
Experimental and predicted physical properties from multiple sources reveal the compound's material characteristics:
The high logP value indicates strong lipophilicity, suggesting preferential solubility in organic solvents over aqueous systems. This hydrophobicity is consistent with the presence of the pentyl chain and aromatic systems .
Synthesis and Purification
Historical Synthesis Routes
The original synthesis reported in Molecular Crystals and Liquid Crystals (1989) involves a three-step process:
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Preparation of 4-pentylbenzoic acid chloride via thionyl chloride treatment
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Esterification with 4'-cyano-[1,1'-biphenyl]-4-ol using pyridine as a catalyst
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Purification through column chromatography (silica gel, ethyl acetate/hexane) .
The reaction proceeds via nucleophilic acyl substitution, with typical yields of 65-72% . Modern adaptations may employ microwave-assisted synthesis or flow chemistry techniques to improve efficiency.
Analytical Characterization
Advanced spectroscopic methods confirm structural integrity:
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NMR (CDCl₃): δ 8.15 (d, 2H, aromatic), 7.75 (d, 2H, aromatic), 7.65-7.45 (m, 8H, biphenyl), 4.40 (t, 2H, -OCH₂-), 1.75-1.25 (m, 9H, pentyl chain) .
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IR (KBr): ν 2225 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (aromatic C=C) .
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 369.1730 [M+H]⁺ (calculated 369.1729) .
Supplier | Purity | Packaging | Price Range |
---|---|---|---|
Alfa Aesar | 99.5% | 1g, 5g, 25g | $120-$450/g |
Shanghai Uchem Inc. | 98% | 100mg-10g | $95-$380/g |
Nanjing XiLang Chemical | 97% | 500mg-5g | $110-$400/g |
Future Research Priorities
Four key areas merit further investigation:
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Phase Behavior Studies: Detailed thermal analysis of mesophase transitions
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Optoelectronic Characterization: Charge carrier mobility measurements
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Derivatization Chemistry: Development of polymerizable analogs
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Biological Screening: Assessment of antimicrobial/anticancer potential.
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